molecular formula C13H24N2 B046859 4-(4-Butylpiperidin-1-YL)butanenitrile CAS No. 244291-78-9

4-(4-Butylpiperidin-1-YL)butanenitrile

Cat. No. B046859
Key on ui cas rn: 244291-78-9
M. Wt: 208.34 g/mol
InChI Key: KKYBXEIOWOSNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07485651B2

Procedure details

In a 25 mL oven-dried flask was charged Mg turnings (125 mg, 5.2 mmol) which were activated by the use of a heat-gun. Under inert atmosphere was added a suspension of 2-iodoanisole (1.13 g, 5.2 mmol) in Et2O (4 mL) and the reaction mixture was allowed to stand at rt for 1 hour. Compound 4 (720 mg, 3.4 mmol) dissolved in Et2O (4 mL) was added and the mixture was refluxed over-night. THF (15 mL) and sulfuric acid (4 mL, 2 M) was added and the reaction mixture was stirred for 4 h, followed by addition of NaOH (6 mL, 2 M). The reaction mixture was extracted with ethyl acetate (3×50 mL), and the combined organic phases were evaporated to dryness to produce 1.2 g of crude 5. The crude product was subjected to CC [eluent: CH2Cl2:CH3OH (99:1)] to give pure 5 (0.42 g, 26%). 1H NMR (CDCl3) δ0.83 (t, 3H), 1.20-1.42 (m, 9H), 1.65-1.73 (d, 2H), 1.96-2.20 (m, 4H), 2.53 (t, 2H), 3.02-3.17 (m, 4H), 3.89 (s, 3H), 6.95-7.01 (m, 2H), 7.44 (t, 1H), 7.65 (d, 1H).
[Compound]
Name
Mg
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
720 mg
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
CH2Cl2 CH3OH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
26%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1OC.[CH2:10]([CH:14]1[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][CH2:22]C#N)[CH2:16][CH2:15]1)[CH2:11][CH2:12][CH3:13].S(=O)(=O)(O)O.[OH-].[Na+].CC[O:34][CH2:35][CH3:36]>C(Cl)Cl.CO.C1COCC1>[CH2:10]([CH:14]1[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][CH2:22][C:35]([C:36]2[CH:2]=[CH:7][CH:6]=[CH:5][C:4]=2[CH3:3])=[O:34])[CH2:16][CH2:15]1)[CH2:11][CH2:12][CH3:13] |f:3.4,6.7|

Inputs

Step One
Name
Mg
Quantity
125 mg
Type
reactant
Smiles
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.13 g
Type
reactant
Smiles
IC1=C(C=CC=C1)OC
Name
Quantity
4 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
720 mg
Type
reactant
Smiles
C(CCC)C1CCN(CC1)CCCC#N
Name
Quantity
4 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
CH2Cl2 CH3OH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 25 mL oven-dried flask
ADDITION
Type
ADDITION
Details
Under inert atmosphere was added
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed over-night
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (3×50 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic phases were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to produce 1.2 g of crude 5

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)C1CCN(CC1)CCCC(=O)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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